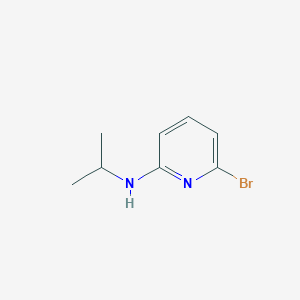

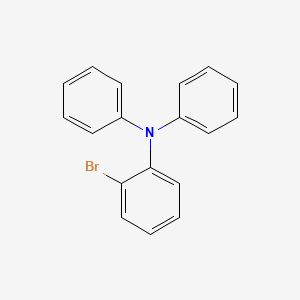

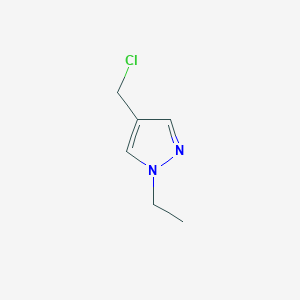

![molecular formula C9H10N2OS B1287719 6-Methoxy-4-methylbenzo[d]thiazol-2-amine CAS No. 331679-72-2](/img/structure/B1287719.png)

6-Methoxy-4-methylbenzo[d]thiazol-2-amine

Übersicht

Beschreibung

6-Methoxy-4-methylbenzo[d]thiazol-2-amine, also known as 6-MMBT, is a synthetic organic compound that has been widely studied due to its versatile applications in scientific research. This molecule has been used in a variety of studies, ranging from biochemical and physiological effects to its use as a tool in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Photolysis and Synthesis

Research by Gallagher, Iddon, and Suschitzky (1980) explored the photolysis of azido-benzo[b]thiophens and related compounds. Their work included the irradiation of 6-azidobenzothiazoles, leading to the production of various compounds, including 6-methoxy-8H-thiazolo[5,4-c]azepines (Gallagher, Iddon, & Suschitzky, 1980).

Antifungal Effect

A study by Jafar et al. (2017) synthesized derivatives containing 6-methoxy-N, N-dimethylpyrimidin-2-amine with heterocyclic compounds, assessing their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity (Jafar et al., 2017).

One-Pot Synthesis

Jilani (2007) reported a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, representing an improvement over previous multi-step reactions (Jilani, 2007).

Microwave Assisted Synthesis

Ermiş and Durmuş (2020) explored the synthesis of novel thiophene-benzothiazole derivative compounds, including those involving 6-methoxybenzo[d]thiazol-2-amine. They utilized microwave-assisted methods for efficient synthesis and examined solvent effects on UV-Vis absorption (Ermiş & Durmuş, 2020).

Urease Inhibition and Nitric Oxide Scavenging

Gull et al. (2013) synthesized 2-amino-6-arylbenzothiazoles, including 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine, and evaluated their urease enzyme inhibition and nitric oxide scavenging activities. This study highlights the potential pharmaceutical applications of these compounds (Gull et al., 2013).

Crystal Structure Analysis

Du and Wu (2020) conducted a study involving the synthesis and crystal structure analysis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine. Their work provided insights into the molecular structure and stability of these compounds (Du & Wu, 2020).

Reactive Dyes Synthesis

Mohamed et al. (2018) focused on synthesizing new reactive dyes based on thiazole derivatives, including 4-(4-methoxyphenyl)thiazol-2-amine, to evaluate their application in coloring fabrics and their antibacterial properties (Mohamed et al., 2018).

Anticancer Evaluation

Yakantham, Sreenivasulu, and Raju (2019) synthesized and evaluated the anticancer activity of thiazol-4-amine derivatives, providing insights into their potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).

Isoxazole Derivatives and Cancer Cell Line Effects

Research by Kumbhare et al. (2014) on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine indicated their potential in cancer treatment, particularly in inducing G2/M cell cycle arrest and apoptosis in cancer cells (Kumbhare et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been found to inhibit the activity of certain enzymes, such asCYP1A2 and CYP2C19 .

Mode of Action

Its inhibitory activity against certain enzymes suggests that it may interact with these targets, leading to changes in their function .

Pharmacokinetics

6-Methoxy-4-methylbenzo[d]thiazol-2-amine exhibits high gastrointestinal absorption and is able to permeate the blood-brain barrier . It also shows inhibitory activity against certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed in dry conditions, at room temperature .

Biochemische Analyse

Biochemical Properties

6-Methoxy-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . This inhibition can result in decreased inflammation and pain in affected tissues. Furthermore, this compound may affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses to stress . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal disturbances and liver toxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active metabolites that contribute to its biological effects . Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes . These interactions can modulate cellular processes and contribute to the compound’s overall biological effects.

Eigenschaften

IUPAC Name |

6-methoxy-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCRZREAXBQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604688 | |

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331679-72-2 | |

| Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

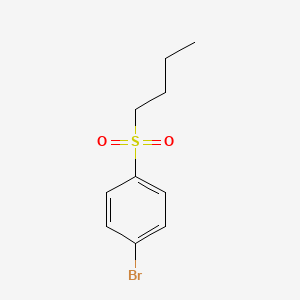

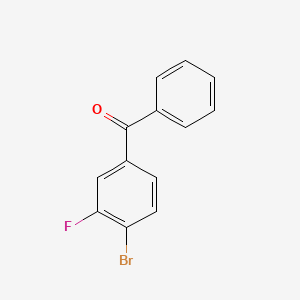

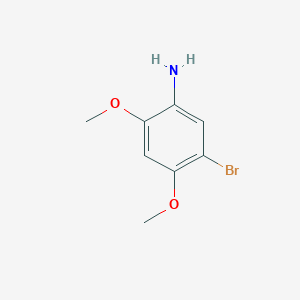

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

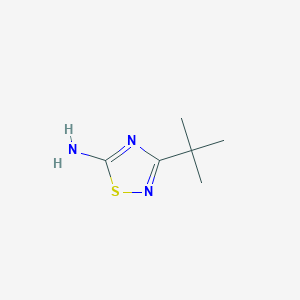

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)